molecular formula C13H11BrS B1370309 (2-Bromophenyl)(p-tolyl)sulfane

(2-Bromophenyl)(p-tolyl)sulfane

Cat. No.: B1370309
M. Wt: 279.2 g/mol
InChI Key: CYUPFFKTTJMWLE-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(p-tolyl)sulfane is an organic compound that features a bromine atom attached to a phenyl ring, which is further substituted with a 4-tolylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(p-tolyl)sulfane typically involves the bromination of a precursor compound. One common method is the bromination of 2-(4-tolylsulfanyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(p-tolyl)sulfane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.

    Oxidation Reactions: The tolylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tolylsulfanyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated products or modified sulfanyl groups.

Scientific Research Applications

(2-Bromophenyl)(p-tolyl)sulfane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the preparation of functional materials, such as polymers and liquid crystals.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Catalysis: Used in the development of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(p-tolyl)sulfane in chemical reactions involves the reactivity of the bromine atom and the tolylsulfanyl group. The bromine atom can participate in nucleophilic substitution reactions, while the tolylsulfanyl group can undergo oxidation or reduction. The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Tolylsulfanyl)-phenyl chloride
  • 2-(4-Tolylsulfanyl)-phenyl iodide
  • 2-(4-Tolylsulfanyl)-phenyl fluoride

Uniqueness

(2-Bromophenyl)(p-tolyl)sulfane is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Bromine is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. The tolylsulfanyl group also provides unique chemical properties, such as the ability to undergo oxidation and reduction reactions, which can be exploited in various applications.

Properties

Molecular Formula

C13H11BrS

Molecular Weight

279.2 g/mol

IUPAC Name

1-bromo-2-(4-methylphenyl)sulfanylbenzene

InChI

InChI=1S/C13H11BrS/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,1H3

InChI Key

CYUPFFKTTJMWLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a stirred nitrogen covered reactor N-methyl-pyrrolidone, NMP (4.5 L) was flushed with nitrogen for 20 minutes. 4-Methylbenzenethiol (900 g, 7.25 mol) was added and then 1,2-dibromobenzene (1709 g, 7.25 mol). Potassium tert-butoxide (813 g, 7.25 mol) was finally added as the last reactant. The reaction was exothermic giving a temperature rise of the reaction mixture to 70° C. The reaction mixture was then heated to 120° C. for 2-3 hours. The reaction mixture was cooled to room temperature. Ethyl acetate (4 L) was added and aqueous sodium chloride solution (15%, 2.5 L). The mixture was stirred for 20 minutes. The aqueous phase was separated and extracted with another portion of ethyl acetate (2 L). The aqueous phase was separated and the organic phases were combined and washed with sodium chloride solution (15%, 2.5 L) The organic phase was separated, dried with sodium sulphate and evaporated at reduced pressure to a red oil which contains 20-30% NMP. The oil was diluted to twice the volume with methanol and the mixture was refluxed. More methanol was added until a clear red solution was obtained. The solution was cooled slowly to room temperature while seeded. The product crystallises as off white crystals, they were isolated by filtration and washed with methanol and dried at 40° C. in a vacuum oven until constant weight.
Quantity
900 g
Type
reactant
Reaction Step One
Quantity
1709 g
Type
reactant
Reaction Step Two
Quantity
813 g
Type
reactant
Reaction Step Three
Quantity
2.5 L
Type
reactant
Reaction Step Four
Quantity
4 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred solution of potassium tert-butoxide (75 g, 0.668 mol, 1.1 eq) in N-methyl-2-pyrrolidone (225 mL) a solution of 4-methylthiophenol (78 g, 0.628 mol, 1.0 eq) dissolved in N-methyl-2-pyrrolidone (225 mL) was added. To the reaction mixture was then added to 1,2-dibromobenzene (73 mL, 605 mol, 1.0 eq); once the addition was complete the reaction mixture was warmed to 100° C. and maintained at this temperature for approximately 22 hrs. (The reaction is monitored by HPLC). After cooling to room temperature water (750 mL) and toluene (375 mL) were added, the phases separated, and the water phase extracted with toluene (250 mL). The organic phases were combined and the organic phase was concentrated by vacuum distillation. Once the distillation was complete, the residue was cooled and methanol (750 mL) added. The solvents were removed from the organic phase by vacuum distillation and further methanol (250 mL) added. Stirring over night at room temperature precipitated 2-(4-tolylsulfanyl)-phenyl bromide which was isolated by filtration, washed with methanol (260 mL) and dried in vacuum. Yield=120.8 g.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
Quantity
375 mL
Type
solvent
Reaction Step Three

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